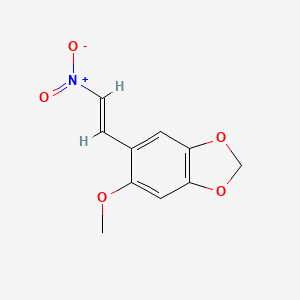
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole, also known as NMDA receptor antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole works by blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are responsible for the transmission of signals between neurons in the brain. When these receptors are overactive, they can cause damage to the neurons, leading to neurological disorders. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can prevent this damage and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main effects is the reduction of glutamate levels in the brain. Glutamate is a neurotransmitter that is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By reducing glutamate levels, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can alleviate the symptoms of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole for lab experiments is its specificity. It selectively targets 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is its toxicity. It can cause damage to the liver and kidneys, making it unsuitable for long-term use in lab experiments.
Orientations Futures
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole are still being explored. One of the future directions is the development of more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists that do not have the toxic side effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole. Another future direction is the use of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its toxicity limits its use in long-term lab experiments. Further research is needed to explore the potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole and to develop more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists.
Méthodes De Synthèse
The synthesis of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a complex process that involves several steps. The first step involves the reaction of 2-nitroethanol with catechol to produce the nitrovinyl catechol intermediate. This intermediate is then reacted with methoxyphenol in the presence of a catalyst to yield the final product, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main areas of research is its use as an 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonist. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole has the potential to alleviate the symptoms of these disorders.
Propriétés
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
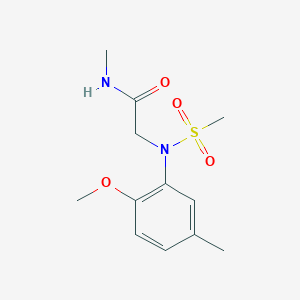
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
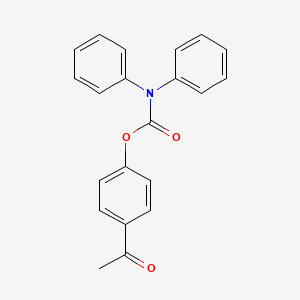
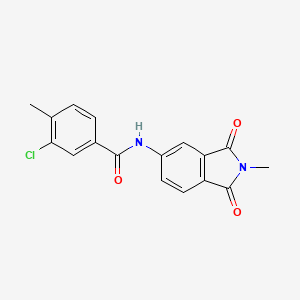
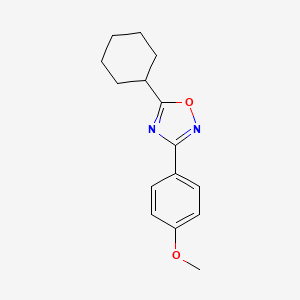
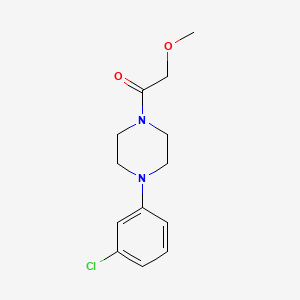
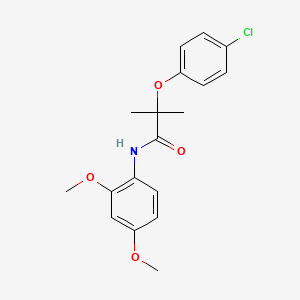
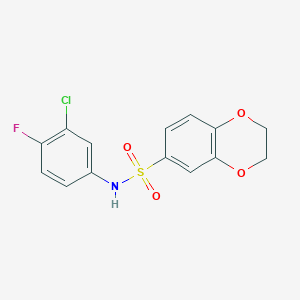
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
